molecular formula C22H19NO6S B11303821 5-Hydroxy-7-(4-hydroxy-3-methoxyphenyl)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridine-2-carboxylic acid

5-Hydroxy-7-(4-hydroxy-3-methoxyphenyl)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridine-2-carboxylic acid

Cat. No.: B11303821
M. Wt: 425.5 g/mol
InChI Key: JHKQBPKLHFFEJN-UHFFFAOYSA-N
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Description

5-Hydroxy-7-(4-hydroxy-3-methoxyphenyl)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridine-2-carboxylic acid is a complex organic compound with a unique structure that combines multiple functional groups, including hydroxyl, methoxy, and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-7-(4-hydroxy-3-methoxyphenyl)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thieno[3,2-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,2-b]pyridine ring system.

    Functional Group Introduction: Hydroxyl and methoxy groups are introduced through electrophilic aromatic substitution reactions. Reagents such as methanol and hydroxylating agents are used under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents, and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Chemistry

In organic synthesis, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

The compound’s hydroxyl and methoxy groups suggest potential biological activity. It may interact with enzymes or receptors, making it a candidate for drug development and biochemical research.

Medicine

Due to its structural complexity, the compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antioxidant, or anticancer activities, although detailed studies are required to confirm these effects.

Industry

In the industrial sector, the compound can be used in the synthesis of polymers, dyes, and other specialty chemicals. Its functional groups allow for easy incorporation into larger molecular frameworks.

Mechanism of Action

The mechanism by which 5-Hydroxy-7-(4-hydroxy-3-methoxyphenyl)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridine-2-carboxylic acid exerts its effects depends on its interaction with molecular targets. These may include:

    Enzymes: The compound may inhibit or activate specific enzymes, altering metabolic pathways.

    Receptors: It may bind to cellular receptors, triggering signaling cascades that lead to physiological responses.

    Pathways: The compound could modulate pathways involved in inflammation, oxidative stress, or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 5-Hydroxy-7-(4-hydroxyphenyl)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridine-2-carboxylic acid
  • 5-Hydroxy-7-(4-methoxyphenyl)-3-(4-hydroxyphenyl)-6,7-dihydrothieno[3,2-b]pyridine-2-carboxylic acid

Uniqueness

The unique combination of hydroxyl and methoxy groups in 5-Hydroxy-7-(4-hydroxy-3-methoxyphenyl)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridine-2-carboxylic acid distinguishes it from similar compounds. This structural arrangement may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and application.

Properties

Molecular Formula

C22H19NO6S

Molecular Weight

425.5 g/mol

IUPAC Name

7-(4-hydroxy-3-methoxyphenyl)-3-(4-methoxyphenyl)-5-oxo-6,7-dihydro-4H-thieno[3,2-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C22H19NO6S/c1-28-13-6-3-11(4-7-13)18-19-20(30-21(18)22(26)27)14(10-17(25)23-19)12-5-8-15(24)16(9-12)29-2/h3-9,14,24H,10H2,1-2H3,(H,23,25)(H,26,27)

InChI Key

JHKQBPKLHFFEJN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SC3=C2NC(=O)CC3C4=CC(=C(C=C4)O)OC)C(=O)O

Origin of Product

United States

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